1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
This compound features a dihydropyridazinone core substituted with a 3-(methylsulfanyl)phenyl group at position 1 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 4-(isopropoxy)phenyl group. The methylsulfanyl group may contribute to hydrophobic interactions in biological targets, and the isopropoxy substituent likely influences lipophilicity and steric bulk compared to smaller alkoxy groups (e.g., methoxy) .
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14(2)28-17-9-7-15(8-10-17)21-23-22(29-25-21)20-19(27)11-12-26(24-20)16-5-4-6-18(13-16)30-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLXEJSBYLYFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyridine moiety: This step involves the coupling of the oxadiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the ethylbenzyl group: The final step is the alkylation of the oxadiazole-pyridine intermediate with 4-ethylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the ethylbenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a component in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Oxadiazole-Phthalazinone Scaffolds
Compound A : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7)
- Core: Phthalazinone (vs. dihydropyridazinone in the target compound).
- Substituents :
- Oxadiazole with 4-methoxyphenyl (vs. 4-isopropoxyphenyl).
- Phenyl group at position 2 (vs. methylsulfanylphenyl at position 1).
- Molecular Weight : 396.406 g/mol (C₂₃H₁₆N₄O₃) .
- Methoxy (smaller, less lipophilic) vs. isopropoxy (bulkier, more lipophilic) groups may alter target binding and pharmacokinetics .
Triazolone Derivatives with Sulfonyl and Piperidinyl Groups
Compound B : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide
- Core: Triazolone (vs. dihydropyridazinone).
- Substituents :
- Sulfonylpiperidinyl and trifluoromethylphenyl groups (vs. oxadiazole-isopropoxyphenyl).
- Methyl sulfide group (similar to methylsulfanyl in the target compound).
- Key Differences :
Table 1: Comparative Analysis of Key Properties
Computational and Experimental Insights
- Docking Studies : AutoDock Vina simulations suggest that the isopropoxy group in the target compound may occupy larger hydrophobic pockets in enzyme active sites compared to methoxy in Compound A. The methylsulfanyl group could enhance binding via sulfur-π interactions.
- Synthetic Accessibility : The oxadiazole ring in the target compound is synthetically challenging due to the isopropoxy group’s steric demands, whereas methoxy-substituted analogs (e.g., Compound A) are more straightforward to synthesize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
